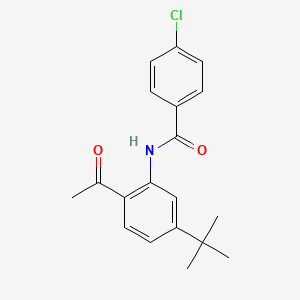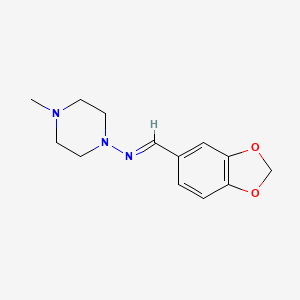
1-(3-chloro-4-propoxybenzoyl)-3-(1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, including condensation, nucleophilic substitution, and cyclization processes. For instance, similar compounds have been synthesized through condensation of specific intermediates with piperidine derivatives in the presence of anhydrous potassium carbonate using solvents like N,N-dimethylformamide (DMF) (Thimmegowda et al., 2009). Another approach involves amino protection, nucleophilic reaction, and deprotection steps, purified by silica gel chromatography (Guo Qian-yi, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals crucial information about the spatial arrangement of atoms, bond lengths, angles, and conformational preferences. For example, the crystal structure of a related compound showed intermolecular hydrogen bonds and a chair conformation of the piperidine ring, providing insights into the molecular geometry and stability (Thimmegowda et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of novel compounds related to "1-(3-chloro-4-propoxybenzoyl)-3-(1H-imidazol-2-yl)piperidine". For instance, Marvanová et al. (2016) designed and synthesized new compounds as potential dual antihypertensive agents, highlighting the significance of structural analysis in developing therapeutic agents (Marvanová et al., 2016). Similarly, Patel et al. (2011) synthesized new pyridine derivatives with variable antimicrobial activity, underscoring the compound's versatility in pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
Pharmacological Applications
Research by Barbier et al. (2004) on JNJ‐5207852, a compound structurally similar to "1-(3-chloro-4-propoxybenzoyl)-3-(1H-imidazol-2-yl)piperidine", demonstrated its potential as a novel, non-imidazole histamine H3 receptor antagonist with wake-promoting effects. This study exemplifies the compound's relevance in neurological and sleep disorders (Barbier et al., 2004).
Antimicrobial and Antitubercular Activity
The antimicrobial properties of related compounds have been extensively studied. For example, research into the synthesis and antimicrobial activity of new pyridine derivatives highlights the potential for combating bacterial and fungal infections (Patel & Agravat, 2007). Moreover, a study by Raju, Sasidhar, and Vidyadhara (2020) on 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, which share a similar structure, demonstrated good antitubercular activity, suggesting potential applications in tuberculosis treatment (Raju, Sasidhar, & Vidyadhara, 2020).
Chemical Structure and Interaction Studies
Further studies, such as those by Shim et al. (2002), explore the molecular interactions of related compounds with cannabinoid receptors, providing insights into the design of receptor-specific drugs (Shim et al., 2002). Additionally, research on the synthesis of oxindoles via palladium-catalyzed CH functionalization demonstrates the compound's utility in organic chemistry and potential medicinal applications (Magano, Kiser, Shine, & Chen, 2014).
Eigenschaften
IUPAC Name |
(3-chloro-4-propoxyphenyl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-2-10-24-16-6-5-13(11-15(16)19)18(23)22-9-3-4-14(12-22)17-20-7-8-21-17/h5-8,11,14H,2-4,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOMQQHTSUWEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C3=NC=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)

![6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)
![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)

